Derived Pyrazolo[3,4‑d]pyrimidine VIIa Shows Broad‑Spectrum Antitumor Potency Far Exceeding Close Analogs
In the NCI 60‑cell‑line screen, compound VIIa, synthesized directly from 5‑amino‑1‑(4‑chlorophenyl)‑3‑methyl‑1H‑pyrazole‑4‑carbonitrile, achieved IC₅₀ values ranging from 0.326 to 4.31 µM across 57 cell lines and was identified as the most effective derivative in the series [1]. In contrast, the 4‑methoxyphenyl analog VIIb showed negligible inhibition on virtually all cell lines, while the 3‑nitrophenyl analog VIIc exhibited markedly lower potency. On the CCRF‑CEM leukemia line, VIIa attained 93.59 % inhibition versus only 0.33 % for the N‑phenylethyl analog Vg and 6.94 % for compound Vc [1].
| Evidence Dimension | Antitumor activity (NCI 60‑cell‑line panel) |
|---|---|
| Target Compound Data | VIIa IC₅₀ 0.326–4.31 µM; 93.59 % inhibition on CCRF‑CEM |
| Comparator Or Baseline | Vg 0.33 % inhibition; Vc 6.94 %; VIIb (4‑OCH₃) no measurable activity; VIIc (3‑NO₂) 79.59 % inhibition |
| Quantified Difference | VIIa >10‑fold higher inhibition than the next closest analog in the series |
| Conditions | National Cancer Institute (NCI) 60‑human‑tumor‑cell‑line panel; single‑dose primary screen followed by five‑dose IC₅₀ determination |
Why This Matters
The large efficacy gap means that only the 4‑chlorophenyl‑3‑methyl precursor yields a development‑worthy lead, justifying its preferential procurement for anticancer discovery.
- [1] Kandeel MM, Mohamed HM, Abd El‑Hamid MK, et al. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4‑d]pyrimidine Derivatives. Sci Pharm. 2012;80(3):531‑545. doi:10.3797/scipharm.1204‑23. View Source
